Cas no 1807243-92-0 (Ethyl 2-cyano-3-methoxy-5-methylphenylacetate)

Ethyl 2-cyano-3-methoxy-5-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-3-methoxy-5-methylphenylacetate
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- インチ: 1S/C13H15NO3/c1-4-17-13(15)7-10-5-9(2)6-12(16-3)11(10)8-14/h5-6H,4,7H2,1-3H3
- InChIKey: UJZBAGTUQFUDRK-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C)C=C(C=1C#N)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 307
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 2-cyano-3-methoxy-5-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010006615-250mg |
Ethyl 2-cyano-3-methoxy-5-methylphenylacetate |
1807243-92-0 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010006615-500mg |
Ethyl 2-cyano-3-methoxy-5-methylphenylacetate |
1807243-92-0 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
Alichem | A010006615-1g |
Ethyl 2-cyano-3-methoxy-5-methylphenylacetate |
1807243-92-0 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
Ethyl 2-cyano-3-methoxy-5-methylphenylacetate 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
Ethyl 2-cyano-3-methoxy-5-methylphenylacetateに関する追加情報
Ethyl 2-cyano-3-methoxy-5-methylphenylacetate (CAS No. 1807243-92-0): A Comprehensive Overview
Ethyl 2-cyano-3-methoxy-5-methylphenylacetate, identified by its CAS number 1807243-92-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, featuring a unique structural configuration, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of Ethyl 2-cyano-3-methoxy-5-methylphenylacetate consists of a phenyl ring substituted with a cyano group at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position. Additionally, the presence of an acetoate ester at the terminal position enhances its reactivity and potential utility in synthetic chemistry. This intricate arrangement of functional groups contributes to its diverse chemical behavior and makes it an intriguing subject for further investigation.
In recent years, Ethyl 2-cyano-3-methoxy-5-methylphenylacetate has been studied for its potential role in drug discovery and development. The compound's unique pharmacophore profile suggests that it may interact with biological targets in ways that could lead to the creation of new medications. Specifically, the cyano group and the ester moiety are known to be important for binding to biological receptors, making this compound a promising scaffold for medicinal chemistry.
One of the most compelling aspects of Ethyl 2-cyano-3-methoxy-5-methylphenylacetate is its versatility in chemical transformations. The compound can undergo various reactions, including nucleophilic addition, condensation, and hydrolysis, which are crucial for synthesizing more complex molecules. These reactions make it an excellent building block for constructing novel drug candidates with tailored properties.
Recent studies have also explored the pharmacological properties of Ethyl 2-cyano-3-methoxy-5-methylphenylacetate. Researchers have been particularly interested in its potential as an intermediate in the synthesis of bioactive molecules. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes that are implicated in various diseases. This has sparked further interest in exploring its therapeutic applications.
The synthesis of Ethyl 2-cyano-3-methoxy-5-methylphenylacetate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of a phenolic precursor, which is then functionalized to introduce the cyano, methoxy, and methyl groups at specific positions. The final step involves esterification to attach the acetoate moiety. This synthetic route highlights the compound's complexity and underscores the expertise required to produce it in high yields and purity.
Quality control and analytical techniques play a crucial role in ensuring the integrity of Ethyl 2-cyano-3-methoxy-5-methylphenylacetate. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm its structure and purity. These analytical tools provide detailed insights into the compound's molecular properties and help researchers validate their synthetic efforts.
The potential applications of Ethyl 2-cyano-3-methoxy-5-methylphenylacetate extend beyond pharmaceuticals. It has also been investigated for use in agrochemicals and material science due to its unique chemical properties. For example, derivatives of this compound have shown potential as intermediates in the synthesis of pesticides and specialty chemicals. This broadens its utility and underscores its importance in industrial chemistry.
As research continues to uncover new applications for Ethyl 2-cyano-3-methoxy-5-methylphenylacetate, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships aim to accelerate the translation of laboratory findings into clinical applications by leveraging shared expertise and resources. Such collaborations are essential for advancing drug discovery efforts and bringing new treatments to market more efficiently.
The future prospects for Ethyl 2-cyano-3-methoxy-5-methylphenylacetate are bright, given its multifaceted utility and potential therapeutic benefits. Continued research into its pharmacological properties will likely uncover new applications and expand its role in drug development. Additionally, advancements in synthetic chemistry may lead to more efficient methods for producing this compound, making it more accessible for industrial use.
In conclusion, Ethyl 2-cyano-3-methoxy-5-methylphenylacetate (CAS No. 1807243-92-0) is a versatile organic compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features make it an attractive candidate for developing novel therapeutic agents, while its reactivity allows for diverse chemical transformations. As research progresses, this compound is expected to play an increasingly important role in drug discovery and industrial applications.
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